molecular formula C19H29NO2 B1624246 Nexeridine CAS No. 53716-48-6

Nexeridine

Cat. No. B1624246
CAS RN: 53716-48-6
M. Wt: 303.4 g/mol
InChI Key: TVQPXLMQOZWEBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nexeridine is a useful research compound. Its molecular formula is C19H29NO2 and its molecular weight is 303.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Nexeridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nexeridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

53716-48-6

Product Name

Nexeridine

Molecular Formula

C19H29NO2

Molecular Weight

303.4 g/mol

IUPAC Name

[1-[1-(dimethylamino)propan-2-yl]-2-phenylcyclohexyl] acetate

InChI

InChI=1S/C19H29NO2/c1-15(14-20(3)4)19(22-16(2)21)13-9-8-12-18(19)17-10-6-5-7-11-17/h5-7,10-11,15,18H,8-9,12-14H2,1-4H3

InChI Key

TVQPXLMQOZWEBA-UHFFFAOYSA-N

SMILES

CC(CN(C)C)C1(CCCCC1C2=CC=CC=C2)OC(=O)C

Canonical SMILES

CC(CN(C)C)C1(CCCCC1C2=CC=CC=C2)OC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

(-)-1-(2-Dimethylamino-1-methylethyl)-2-phenycyclohexanol (8 gm) in 65 ml chloroform is cooled to 0° and 2.7 ml acetyl chloride is added at ≤5°. After warming to room temperature, the solution is extracted with dilute aqueous sodium hydroxide, washed with water and dried over magnesium sulfate. The dried chloroform solution is then cooled to 0° and treated with another 3.0 ml acetyl chloride at ≤5° and again allowed to warm to room temperature, extracted with dilute sodium hydroxide, washed with water and dried over magnesium sulfate. Removal of solvent leaves 9.3 gm of an oil which crystallizes spontaneously. This is recrystallized from 30 ml n-hexane (at -50°) yielding 5.7 gm product melting at 63°-66°. The optical rotation is as follows: ##EQU8##
Name
(-)-1-(2-Dimethylamino-1-methylethyl)-2-phenycyclohexanol
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step Two
Name

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.